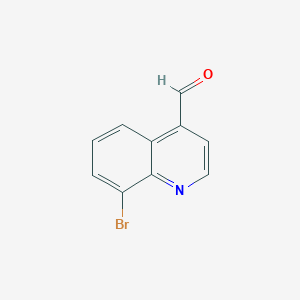

8-Bromoquinoline-4-carbaldehyde

描述

Significance of QuinoIine Heterocycles in Medicinal and Organic Chemistry

Quinoline (B57606) and its derivatives are found in numerous natural alkaloids and have been extensively utilized by researchers. researchgate.net This is due to their broad spectrum of biological and pharmaceutical activities, including anti-tuberculosis, antiplasmodial, antibacterial, antihistamine, antifungal, antimalarial, anti-HIV, anticancer, anti-inflammatory, anti-hypertensive, and antioxidant properties. nih.gov The ability of the quinoline ring system to be functionalized at various positions allows for the fine-tuning of its biological and chemical characteristics, making it a privileged structure in drug discovery and development. researchgate.netmdpi.com In organic synthesis, quinolines serve as crucial intermediates for the construction of more complex heterocyclic systems and functional materials. rsc.org

Scope of Research on Substituted Quinoline Carbaldehydes

Substituted quinoline carbaldehydes are a particularly important class of quinoline derivatives. The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations, including oxidation, reduction, and condensation reactions. This makes quinoline carbaldehydes valuable precursors for the synthesis of a variety of other quinoline-based compounds with potential applications in medicinal chemistry and materials science. nih.govchemijournal.com Research in this area focuses on developing efficient synthetic methods for these compounds, exploring their reactivity, and evaluating the biological activities of their derivatives. nih.govchemijournal.com For instance, Schiff bases derived from quinoline carbaldehydes have shown promising anticonvulsant activity. researchgate.net

Rationale for Focused Investigation of 8-Bromoquinoline-4-carbaldehyde

The specific substitution pattern of this compound makes it a compound of significant interest for focused investigation. The presence of a bromine atom at the 8-position and an aldehyde group at the 4-position offers distinct reactivity at two different sites of the quinoline core. The bromine atom can act as a leaving group in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the aldehyde group at the 4-position provides a handle for further derivatization through reactions such as condensations and reductions. This dual functionality makes this compound a versatile building block for the synthesis of complex, polyfunctional quinoline derivatives with potential biological activities.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H6BrNO |

| Molecular Weight | 236.067 g/mol |

| Boiling Point | 370.707 °C at 760 mmHg |

| Density | 1.632 g/cm³ |

| Refractive Index | 1.712 |

| Flash Point | 177.998 °C |

| CAS Number | 898391-87-2 |

This data is compiled from available chemical databases and may represent calculated values. echemi.com

Structure

3D Structure

属性

IUPAC Name |

8-bromoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKLRIAIMIKGHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676540 | |

| Record name | 8-Bromoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898391-87-2 | |

| Record name | 8-Bromoquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoquinoline-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromoquinoline 4 Carbaldehyde

Established Synthetic Pathways for 8-Bromoquinoline-4-carbaldehyde

A primary and established route to this compound involves the oxidation of a pre-functionalized quinoline (B57606) derivative. This pathway leverages the reactivity of a methyl group at the 4-position of the quinoline ring, which can be selectively converted to an aldehyde.

Synthesis from 8-Bromo-4-methylquinoline via Oxidation

A direct and logical synthetic route to this compound is the oxidation of 8-bromo-4-methylquinoline. While specific literature detailing this exact transformation is not abundant, the oxidation of methyl-substituted N-heteroaromatics is a well-established method for the synthesis of the corresponding aldehydes. researchgate.net This process is challenging due to the potential for over-oxidation of the resulting aldehyde to a carboxylic acid. researchgate.net However, the development of chemoselective oxidation methods has made this a viable approach. A convenient protocol for the synthesis of quinoline-4-carbaldehydes via chemoselective oxidation of 4-methylquinolines has been described using hypervalent iodine(III) reagents as the oxidant under metal-free and mild reaction conditions. researchgate.net

Role of Selenium Dioxide in Aldehyde Formation

Selenium(IV) oxide (SeO₂) is a classical and potent oxidizing agent for the conversion of methyl and methylene (B1212753) groups to formyl and keto groups, respectively. nih.gov The oxidation of methylquinolines by heating with selenium(IV) oxide in a solvent like 1,4-dioxane (B91453) is a known method for synthesizing the corresponding quinoline aldehydes. nih.govemporia.edu Studies have shown that selenium dioxide can be used to oxidize 2-methylquinoline (B7769805) and 4-methylquinoline (B147181) to 2-quinoline aldehyde and 4-quinoline aldehyde, respectively. emporia.edu The reaction proceeds via an initial ene reaction with the methyl group, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde. lkouniv.ac.in While effective, a significant drawback of this method is the toxicity of selenium dioxide. researchgate.net

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound can also be achieved through the careful construction and functionalization of quinoline intermediates. This involves the separate introduction of the bromine atom and the carbaldehyde group onto the quinoline scaffold.

Preparation of Brominated Quinoline Intermediates

The synthesis of the key precursor, 8-bromoquinoline (B100496), can be accomplished through various methods. chemicalbook.comchemicalbook.comsigmaaldrich.com One common approach is the direct bromination of quinoline. However, the regioselectivity of this electrophilic aromatic substitution can be challenging to control, often leading to a mixture of products. researchgate.net The bromination of 8-substituted quinolines has been studied to understand the directing effects of different functional groups. For instance, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. researchgate.net Another route to brominated quinolines involves the Skraup synthesis, a classic method for quinoline synthesis, using a brominated aniline (B41778) as a starting material.

Approaches to Introducing the Carbaldehyde Moiety

Several named reactions are available for the introduction of a formyl group onto an aromatic ring, which can be applied to quinoline derivatives.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. arkat-usa.org It typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. chemijournal.com This reaction has been successfully used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. The reaction involves an electrophilic substitution of the activated aromatic ring with the halomethyleniminium salt, followed by hydrolysis to yield the aldehyde. arkat-usa.org

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like pyrroles and indoles. mychemblog.comnumberanalytics.comwikipedia.orgresearchgate.net The reaction involves the treatment of the substrate with chloroform (B151607) in a basic solution, which generates dichlorocarbene (B158193) as the reactive species. wikipedia.org For hydroxyquinolines, this reaction can lead to the formation of the corresponding hydroxyquinoline carbaldehydes. nih.gov For example, the formylation of 8-hydroxyquinoline (B1678124) can result in substitution at both the C5 and C7 positions. nih.gov

Chemo- and Regioselective Synthesis Considerations

The synthesis of a specifically substituted molecule like this compound requires careful control over the chemo- and regioselectivity of the reactions.

Regioselectivity refers to the preference for a reaction to occur at a particular position on a molecule. numberanalytics.comyoutube.comstudysmarter.co.uk In the case of electrophilic aromatic substitution on the quinoline ring system, the position of substitution is influenced by the directing effects of the existing substituents and the inherent electronic properties of the quinoline nucleus. The pyridine (B92270) ring of quinoline is generally deactivated towards electrophilic attack compared to the benzene (B151609) ring. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline have been conducted to predict the most likely sites of reaction. orientjchem.org

Chemoselectivity , the preferential reaction of one functional group over another, is also a critical consideration. researchgate.net For instance, in the oxidation of 8-bromo-4-methylquinoline, the oxidizing agent must selectively react with the methyl group without affecting the bromo substituent or the aromatic rings. The development of mild and selective oxidizing agents, such as hypervalent iodine reagents, has been a significant advancement in achieving such chemoselectivity. researchgate.net

Below is a table summarizing the key synthetic strategies:

| Synthetic Strategy | Key Reagents and Conditions | Target Functionality | Ref. |

| Oxidation of 4-methylquinoline | Hypervalent iodine(III) reagents, mild conditions | Aldehyde | researchgate.net |

| Selenium Dioxide Oxidation | SeO₂, heat in 1,4-dioxane | Aldehyde | nih.govemporia.edu |

| Vilsmeier-Haack Formylation | POCl₃, DMF | Aldehyde | arkat-usa.orgchemijournal.com |

| Reimer-Tiemann Formylation | CHCl₃, strong base | Aldehyde | nih.govmychemblog.comnumberanalytics.com |

| Bromination | Molecular bromine or NBS | Bromo | researchgate.net |

Strategies for Selective Bromination on the Quinoline Ring

Direct electrophilic bromination of the unsubstituted quinoline ring is generally not a viable strategy for producing 8-bromoquinoline with high selectivity. The electron-deficient nature of the pyridine part of the quinoline system directs electrophilic attack towards the more electron-rich benzene ring, typically at the C5 and C8 positions. However, achieving selective monosubstitution at C8 is challenging and often results in a mixture of products.

The most effective and widely adopted strategy for the unambiguous synthesis of 8-bromoquinoline is to construct the quinoline ring from a precursor that already contains a bromine atom at the desired position. The Skraup synthesis, a classic and robust method for quinoline synthesis, is well-suited for this approach.

The process begins with 2-bromoaniline (B46623) . In the Skraup reaction, this aniline derivative is heated with glycerol (B35011), an oxidizing agent (historically nitrobenzene, though safer alternatives like meta-nitrobenzenesulfonic acid sodium salt are now used), and a dehydrating agent such as concentrated sulfuric acid or methanesulfonic acid. libretexts.org The glycerol is first dehydrated to form acrolein, which then undergoes a 1,4-addition with the 2-bromoaniline. Subsequent cyclization and oxidation yield the final 8-bromoquinoline product. This method ensures that the bromine atom is fixed at the C8 position, dictated entirely by the choice of the starting aniline. libretexts.org

Table 1: Comparison of Quinoline Synthesis Reactions for 8-Bromoquinoline

| Reaction Name | Starting Materials | Key Features for 8-Bromination |

|---|---|---|

| Skraup Synthesis | 2-Bromoaniline, Glycerol, Oxidizing Agent, Acid | Excellent control of regioselectivity; bromine position is predetermined by the starting aniline. libretexts.org |

| Doebner-von Miller | 2-Bromoaniline, α,β-Unsaturated Carbonyl Compound | Similar to Skraup; regioselectivity is high. |

| Friedländer Synthesis | 2-Aminobenzaldehyde (B1207257) (brominated), Compound with α-methylene group | Requires a pre-brominated 2-aminobenzaldehyde or ketone, which can be synthetically complex. |

| Direct Bromination | Quinoline, Brominating Agent (e.g., Br₂) | Lacks regioselectivity for the 8-position; often yields mixtures of 5-bromo, 8-bromo, and dibromo-quinolines. |

Control of Aldehyde Position During Synthesis

Direct formylation of the quinoline ring at the C4 position is difficult to control and often inefficient. Therefore, an indirect, multi-step approach is typically employed, which involves the synthesis of a stable intermediate, 8-bromoquinoline-4-carboxylic acid , followed by its selective reduction to the desired aldehyde.

The Doebner reaction is a powerful method for controlling the placement of a carboxylic acid group at the C4 position of the quinoline ring. libretexts.org This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. libretexts.orgbritannica.com To synthesize the required precursor for this compound, 2-bromoaniline is reacted with an aldehyde (e.g., benzaldehyde) and pyruvic acid. britannica.comnih.gov The reaction proceeds to form 2-substituted-8-bromoquinoline-4-carboxylic acid. If the final product should not have a substituent at the C2 position, formaldehyde (B43269) can be used in place of other aldehydes.

An alternative route to quinoline-4-carboxylic acids is the Pfitzinger reaction . quora.comcymitquimica.com This method involves the reaction of isatin (B1672199) (or a substituted isatin) with a carbonyl compound in the presence of a base. quora.com To obtain the 8-bromo derivative, a 7-bromoisatin (B152703) would be required, which upon reaction with a suitable carbonyl compound and subsequent cyclization, would yield 8-bromoquinoline-4-carboxylic acid.

Once the 8-bromoquinoline-4-carboxylic acid intermediate is synthesized and purified, the final step is the selective reduction of the carboxylic acid to an aldehyde. This transformation is challenging because many reducing agents, such as lithium aluminum hydride (LiAlH₄), are too powerful and will reduce the carboxylic acid all the way to a primary alcohol. britannica.comsavemyexams.com

A successful and controlled reduction is typically achieved in two stages:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride or an ester. This is commonly done by reacting the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

Partial Reduction: The activated derivative is then reduced to the aldehyde using a sterically hindered and less reactive hydride reagent at low temperatures. For example, the acyl chloride can be reduced using lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃). libretexts.org Alternatively, if an ester was formed, it can be reduced using Diisobutylaluminum hydride (DIBAL-H) at -78 °C. libretexts.org These reagents and conditions prevent over-reduction, allowing for the isolation of the target aldehyde, this compound. quora.com

Table 2: Synthetic Pathway for this compound

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Doebner Reaction | 2-Bromoaniline, Aldehyde, Pyruvic Acid | 8-Bromoquinoline-4-carboxylic acid |

| 2 | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 8-Bromoquinoline-4-carbonyl chloride |

Chemical Reactivity and Transformation of 8 Bromoquinoline 4 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to participate in various condensation and redox reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in 8-bromoquinoline-4-carbaldehyde is electrophilic and readily undergoes nucleophilic addition. organic-chemistry.orgdoaj.orgwikipedia.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. nih.gov

A primary example is the reaction with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents. libretexts.orgmsu.edu These reactions are fundamental for forming new carbon-carbon bonds. The addition of a Grignard reagent to the aldehyde would, after an acidic workup, produce a secondary alcohol. libretexts.org Similarly, acetylide anions, derived from terminal alkynes, can add to the aldehyde to form propargyl alcohols. libretexts.org

| Nucleophile (Reagent) | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(8-Bromoquinolin-4-yl)ethanol |

| Phenyl lithium (C₆H₅Li) | Lithium alkoxide | (8-Bromoquinolin-4-yl)(phenyl)methanol |

| Sodium cyanide (NaCN) | Cyanohydrin alkoxide | 2-(8-Bromoquinolin-4-yl)-2-hydroxyacetonitrile |

Oxidation and Reduction Transformations

The aldehyde functionality can be readily transformed through both oxidation and reduction, altering the oxidation state of the carbon atom at position 4.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents. For analogous compounds like 5-bromoquinoline-8-carbaldehyde, reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this transformation. wikipedia.org This reaction would convert this compound into 8-bromoquinoline-4-carboxylic acid.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. wikipedia.org This reaction transforms this compound into (8-bromoquinolin-4-yl)methanol. A similar transformation has been documented for 4,6,8-triarylquinoline-3-carbaldehydes, which are reduced to their corresponding methanol (B129727) derivatives. nih.gov

| Reaction Type | Reagent Example | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) | 8-Bromoquinoline-4-carboxylic acid |

| Reduction | Sodium borohydride (NaBH₄) | (8-Bromoquinolin-4-yl)methanol |

Condensation Reactions for C-C Bond Formation

Condensation reactions provide a powerful method for carbon-carbon bond formation by reacting the aldehyde with a compound containing an active methylene (B1212753) group or with a phosphorus ylide.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene group (e.g., malonic acid, diethyl malonate, cyanoacetic acid), typically catalyzed by a weak base like piperidine. wikipedia.orgorganic-chemistry.org The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The Doebner modification uses pyridine (B92270) as a solvent and is often accompanied by decarboxylation when a reactant like malonic acid is used. wikipedia.org

Wittig Reaction: The Wittig reaction is a highly effective method for converting aldehydes into alkenes with a fixed double bond position. libretexts.orgorganic-chemistry.org The reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an oxaphosphetane. libretexts.org This four-membered ring then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The Wittig reaction has been successfully applied to the analogous 4-chloro-3-formylquinoline to synthesize various 3-substituted quinolines. semanticscholar.org

| Reaction Name | Reagent Example | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Diethyl malonate | Piperidine | Diethyl 2-((8-bromoquinolin-4-yl)methylene)malonate |

| Wittig Reaction | Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | 8-Bromo-4-vinylquinoline |

Reactions Involving the Bromine Substituent

The bromine atom at the C-8 position of the quinoline (B57606) ring is a key functional handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds from aryl halides. organic-chemistry.orgchemeurope.com The 8-bromoquinoline (B100496) moiety is a suitable substrate for several of these transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgwikipedia.org

Heck Reaction: Couples the aryl bromide with an alkene. organic-chemistry.orgyoutube.com

Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl bromide with an amine. wikipedia.orgchemeurope.comlibretexts.org

These reactions demonstrate the versatility of the 8-bromo group in constructing more complex molecular architectures while preserving the aldehyde functionality for subsequent transformations.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming C-C bonds between an organoboron species (like a boronic acid) and an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.org Research has shown that the 8-position of the quinoline ring is reactive towards this transformation. A one-pot process for the synthesis of 8-arylquinolines from quinoline-8-yl halides via borylation and subsequent Suzuki-Miyaura coupling has been developed, highlighting the utility of this position. nih.govacs.org

Furthermore, detailed studies on the closely related 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have demonstrated that Suzuki-Miyaura coupling with various arylboronic acids proceeds efficiently at the C-6 and C-8 positions. doaj.orgnih.gov This analogue shows that the aldehyde group is stable under the typical reaction conditions (Pd catalyst, base, aqueous solvent), allowing for selective substitution at the brominated positions. This provides strong evidence that this compound would be an excellent substrate for Suzuki-Miyaura coupling.

| Aryl Halide Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|---|

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Phenylboronic acid | PdCl₂(PPh₃)₂ / PCy₃ | K₂CO₃ | Dioxane/Water | 4-Chloro-6,8-diphenylquinoline-3-carbaldehyde | nih.gov |

| Quinoline-8-yl halide | Aryl halide (one-pot borylation/coupling) | [Pd₂(dba)₃] / n-BuPAd₂ | KOAc | DMF | 8-Arylquinoline | nih.govacs.orgresearchgate.net |

Heck and Sonogashira Coupling Applications

The bromine atom on the quinoline ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Among the most powerful of these are the Heck and Sonogashira coupling reactions. wikipedia.orgwikipedia.org

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of modern organic synthesis for creating substituted alkenes. wikipedia.org While specific examples with this compound are not extensively documented, the general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org The aldehyde group is generally stable under these conditions, allowing for selective transformation at the C8-position.

The Sonogashira coupling provides a direct route to couple the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgyoutube.com This reaction is highly valued for the synthesis of arylalkynes. wikipedia.org The catalytic cycle is initiated by the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination to furnish the coupled product. youtube.com Similar to the Heck reaction, the aldehyde functionality is expected to remain intact throughout the Sonogashira coupling process.

Table 1: Hypothetical Heck and Sonogashira Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 8-Styrylquinoline-4-carbaldehyde |

| Sonogashira Coupling | Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-(Phenylethynyl)quinoline-4-carbaldehyde |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In the case of this compound, the aldehyde group is a deactivating group for electrophilic substitution but can influence the ring's electron density. The nitrogen atom in the quinoline ring acts as a strong electron-withdrawing group, particularly influencing the positions ortho and para to it.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reaction Conditions | Potential Product |

| Sodium methoxide (B1231860) (NaOMe) | High temperature, polar aprotic solvent | 8-Methoxyquinoline-4-carbaldehyde |

| Ammonia (NH₃) | High pressure and temperature | 8-Aminoquinoline-4-carbaldehyde |

| Sodium cyanide (NaCN) | Transition metal catalysis (e.g., CuCN) | 8-Cyanoquinoline-4-carbaldehyde |

Grignard Reagent Formation and Reactivity Studies

The formation of a Grignard reagent from an aryl bromide involves the reaction with magnesium metal in an anhydrous ether solvent. masterorganicchemistry.comsigmaaldrich.com The resulting organomagnesium compound, in this case, 8-(magnesiobromo)quinoline-4-carbaldehyde, would possess a highly nucleophilic carbon atom at the C8 position. However, a significant challenge in the synthesis of this specific Grignard reagent is the presence of the electrophilic aldehyde group.

Grignard reagents are known to react readily with aldehydes to form alcohols. pearson.commasterorganicchemistry.com Therefore, the formation of the Grignard reagent from this compound would likely be followed by an immediate intermolecular reaction, where the newly formed Grignard moiety of one molecule attacks the aldehyde group of another, leading to polymerization or a complex mixture of products. To circumvent this, the aldehyde group would need to be protected, for example, as an acetal, before the Grignard reagent is prepared. Following the desired reaction of the Grignard reagent, the protecting group can be removed to regenerate the aldehyde.

Table 3: Reactivity of a Protected this compound Grignard Reagent

| Electrophile | Product after Deprotection |

| Carbon dioxide (CO₂) | 4-Formylquinoline-8-carboxylic acid |

| Formaldehyde (B43269) | 8-(Hydroxymethyl)quinoline-4-carbaldehyde |

| Acetone | 8-(2-Hydroxypropan-2-yl)quinoline-4-carbaldehyde |

Dual Reactivity and Interconversion of Functional Groups

The presence of both a bromo and an aldehyde group on the quinoline scaffold opens up possibilities for more complex synthetic strategies that involve the transformation of both functionalities.

Integrated Reaction Pathways Targeting Both Bromine and Aldehyde

Integrated reaction pathways that sequentially or concurrently modify both the C-Br bond and the aldehyde group can lead to the rapid construction of complex molecular architectures. For instance, a Sonogashira coupling at the C8-position could be followed by a Wittig reaction or a reductive amination at the C4-aldehyde. The order of these reactions can be crucial and would be dictated by the compatibility of the reagents and reaction conditions.

A hypothetical two-step synthesis could involve:

Sonogashira Coupling: Reaction of this compound with a terminal alkyne to introduce a new carbon-carbon bond at the C8 position.

Wittig Reaction: The resulting aldehyde can then be reacted with a phosphonium ylide to convert the aldehyde into an alkene.

This approach allows for the diversification of the quinoline core at two distinct points, leading to a wide array of derivatives.

Tandem Reactions and One-Pot Synthetic Sequences

Tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. While specific tandem reactions involving this compound are not well-documented, its structure is amenable to such strategies.

A potential one-pot sequence could involve the in-situ formation of an organometallic species at the C8 position, followed by its addition to an electrophile, and subsequent trapping of the aldehyde. For example, a lithium-halogen exchange at the C8-position with an organolithium reagent could be followed by the addition of this nucleophile to an external electrophile. Subsequently, another nucleophile could be added to the reaction mixture to react with the C4-aldehyde. The success of such a sequence would heavily depend on the careful control of reaction conditions and the relative reactivity of the intermediates.

Derivatization Strategies and Analogue Synthesis

Synthesis of Novel Quinoline-4-carbaldehyde (B127539) Derivatives

The generation of novel quinoline-4-carbaldehyde derivatives from the parent 8-bromo scaffold can be broadly categorized into modifications of the core structure and functionalization at the aldehyde and bromine positions.

While direct modification of the quinoline (B57606) core of 8-Bromoquinoline-4-carbaldehyde is less common than functional group transformations, the inherent reactivity of the quinoline system allows for certain structural alterations. For instance, the electronic nature of the quinoline ring can be influenced by the substituents at the 4- and 8-positions, which in turn can affect its susceptibility to electrophilic or nucleophilic attack under specific conditions.

Furthermore, the synthesis of quinoline derivatives with varied substitution patterns on the benzene (B151609) portion of the ring system often starts from correspondingly substituted anilines. Methods like the Combes, Doebner-von Miller, or Skraup syntheses can be employed to construct the quinoline ring system itself, offering a pathway to analogues with modifications beyond the bromine and aldehyde groups.

The aldehyde and bromine functionalities are the primary handles for the derivatization of this compound, offering a rich playground for synthetic chemists.

The aldehyde group at the 4-position is a versatile functional group that can undergo a wide range of chemical transformations. Standard reactions of aldehydes are readily applicable, including:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 8-bromoquinoline-4-carboxylic acid, using common oxidizing agents. This transformation opens up another avenue for derivatization, such as the formation of amides and esters.

Reduction: The aldehyde can be reduced to a primary alcohol, (8-bromoquinolin-4-yl)methanol, using reducing agents like sodium borohydride (B1222165).

Condensation Reactions: The aldehyde readily participates in condensation reactions with active methylene (B1212753) compounds. For example, the Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to yield an α,β-unsaturated product. researchgate.netnih.gov Similarly, Aldol condensation reactions can occur with ketones or other aldehydes. nih.govatlantis-press.com

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde into an alkene with a defined stereochemistry.

Imination: Reaction with primary amines leads to the formation of Schiff bases or imines, which can be further modified or used as intermediates in the synthesis of more complex heterocyclic systems.

The bromine atom at the 8-position is an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This has been a major driver in the use of bromoquinolines in modern organic synthesis. Key reactions include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This method is highly versatile for introducing new aryl or vinyl substituents at the 8-position. nih.govchemical-label.com A similar strategy has been successfully employed on the closely related 6,8-dibromo-4-chloroquinoline-3-carbaldehyde to synthesize 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the aryl bromide with a terminal alkyne, leading to the formation of an alkynylquinoline derivative. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful method for introducing a variety of amino groups at the 8-position.

Heck Reaction: This reaction couples the aryl bromide with an alkene under palladium catalysis.

Carbonylation: Palladium-catalyzed carbonylation reactions can be used to introduce a carbonyl group, such as an ester or amide, at the 8-position using carbon monoxide and a suitable nucleophile.

The following table summarizes the key diversification reactions at the aldehyde and bromine positions:

| Functional Group | Reaction Type | Product Type |

| Aldehyde (C4) | Oxidation | Carboxylic Acid |

| Reduction | Alcohol | |

| Knoevenagel Condensation | α,β-Unsaturated Compound | |

| Wittig Reaction | Alkene | |

| Imination (with R-NH₂) | Imine (Schiff Base) | |

| Bromine (C8) | Suzuki-Miyaura Coupling | 8-Aryl/Vinyl-quinoline |

| Sonogashira Coupling | 8-Alkynyl-quinoline | |

| Buchwald-Hartwig Amination | 8-Amino-quinoline | |

| Heck Reaction | 8-Alkenyl-quinoline | |

| Carbonylation | 8-Carbonyl-quinoline |

Creation of Complex Quinoline-Based Architectures

Beyond simple derivatization, this compound serves as a key starting material for the construction of more elaborate, multi-cyclic systems. These complex architectures are of significant interest in the development of new materials and therapeutic agents.

The sequential or tandem application of the reactions described above allows for the synthesis of complex polyheteroaromatic systems. For instance, a Suzuki-Miyaura coupling at the 8-position followed by a condensation reaction at the 4-aldehyde group can lead to the assembly of large, conjugated molecules. A notable example is the synthesis of 4,6,8-triarylquinoline-3-carbaldehydes from 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, where Suzuki-Miyaura coupling is used to introduce aryl groups at the 6- and 8-positions. nih.gov This demonstrates the feasibility of building complex aryl-substituted quinolines from bromo-substituted precursors.

The aldehyde and bromine functionalities can be strategically employed in intramolecular cyclization reactions to build fused ring systems onto the quinoline scaffold.

One common strategy involves a multi-step sequence where the aldehyde is first converted into a suitable intermediate that can then undergo cyclization with a substituent introduced at the 8-position (or vice versa). For example, the aldehyde could be converted to an acrylic acid derivative via a Knoevenagel or Wittig-type reaction. Subsequent intramolecular Heck reaction or other cyclization methods could then be used to form a new ring.

Furthermore, the Friedländer annulation is a classical method for quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In a related fashion, derivatives of this compound can be envisioned as precursors for further annulation reactions. For instance, if the bromine at the 8-position is substituted with an amino group, and the aldehyde at the 4-position is modified to contain an active methylene group, an intramolecular Friedländer-type cyclization could potentially lead to fused polycyclic aromatic systems.

The synthesis of thieno[3,2-c]quinolines and furo[3,2-c]quinolines often involves the cyclization of appropriately substituted quinoline precursors. nih.gov For example, a common route to thieno[3,2-c]quinolines involves the reaction of a quinoline bearing a leaving group at the 3-position and a mercapto group at the 4-position. While not a direct cyclization of this compound, this highlights the general strategies for forming fused heterocyclic systems with the quinoline core.

Design and Synthesis of Advanced Scaffolds

The derivatization strategies discussed above provide a powerful toolbox for the rational design and synthesis of advanced scaffolds based on the this compound template. By combining various synthetic transformations, researchers can create molecules with tailored electronic, steric, and physicochemical properties.

For example, the introduction of electron-donating or electron-withdrawing groups via cross-coupling reactions can modulate the photophysical properties of the resulting compounds, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The construction of rigid, planar polyheteroaromatic systems can lead to materials with enhanced charge transport properties for use in organic electronics.

In medicinal chemistry, the ability to systematically modify the quinoline scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and reduced reaction times. wikipedia.orgfrontiersin.org The aldehyde functional group of this compound makes it a suitable candidate for several MCRs.

One of the most well-known MCRs involving an aldehyde is the Biginelli reaction . wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. If this compound were subjected to these conditions, it could theoretically yield dihydropyrimidinones or dihydropyrimidinethiones bearing the 8-bromoquinoline (B100496) moiety. These heterocyclic scaffolds are of significant interest in medicinal chemistry. wikipedia.orgtaylorandfrancis.com

Hypothetical Biginelli Reaction of this compound:

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

|---|---|---|---|

| This compound | Ethyl acetoacetate | Urea | 4-(8-Bromoquinolin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

Synthesis of Compounds with Extended Conjugation Systems

The presence of both a bromo-substituent and an aldehyde group on the quinoline scaffold of this compound offers multiple pathways for synthesizing derivatives with extended π-conjugation. These compounds are of interest for their potential applications in materials science and as chromophores.

The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling , which couples a terminal alkyne with an aryl halide, is a powerful tool for forming C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.orgmdpi.com Reacting this compound with various terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst would lead to the formation of 8-alkynylquinoline-4-carbaldehydes, thereby extending the conjugated system.

The aldehyde group can be transformed into a carbon-carbon double bond via the Wittig reaction . udel.edumasterorganicchemistry.comumkc.edu This reaction involves treating the aldehyde with a phosphorus ylide (a Wittig reagent). By using a benzyl- or other aryl-substituted phosphonium (B103445) salt to generate the ylide, a styryl or analogous conjugated system can be introduced at the 4-position of the quinoline ring. This would result in the formation of 8-bromo-4-styrylquinolines, which are compounds with an extended π-system.

Hypothetical Reactions for Extended Conjugation:

| Reaction Type | Reactant 2 | Potential Product |

|---|---|---|

| Sonogashira Coupling | Phenylacetylene | 8-(Phenylethynyl)quinoline-4-carbaldehyde |

These established synthetic methods provide a roadmap for the potential derivatization of this compound. Experimental validation would be necessary to confirm the feasibility and optimize the conditions for these transformations.

Applications in Advanced Organic Synthesis Research

8-Bromoquinoline-4-carbaldehyde as a Key Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique structure, featuring a reactive aldehyde group and a bromine-substituted quinoline (B57606) core, allows for diverse chemical transformations, making it a valuable intermediate in various synthetic pathways.

Building Block for Heterocyclic Compound Synthesis

The aldehyde functional group in this compound is a key feature that enables its use in the construction of various heterocyclic systems. This reactivity is essential for creating Schiff bases and hydrazones, which are important precursors for more complex heterocyclic structures. The presence of the bromine atom on the quinoline ring also allows for further functionalization through nucleophilic substitution reactions, expanding the range of accessible heterocyclic compounds. The synthesis of both linear and fused heterocyclic systems often incorporates hydroquinoline fragments derived from precursors like this compound, highlighting its importance in this area of research. nih.gov

Precursor in Natural Product Analog and Drug Candidate Synthesis

The quinoline scaffold is a common motif in numerous natural products and pharmacologically active compounds. researchgate.net this compound, as a functionalized quinoline derivative, is therefore a valuable precursor in the synthesis of natural product analogues and potential drug candidates. rsc.orgresearchgate.net The aldehyde group can be readily transformed into other functional groups, such as carboxylic acids or alcohols, which are common in biologically active molecules. For instance, the oxidation of the aldehyde yields 8-bromoquinoline-4-carboxylic acid, a key intermediate for various therapeutic agents. frontiersin.org Furthermore, the bromine atom provides a site for introducing diverse substituents, allowing for the systematic modification of a lead compound's structure to optimize its biological activity.

Contributions to Methodological Development in Organic Synthesis

The unique reactivity of this compound also contributes to the advancement of synthetic methodologies, particularly in the areas of catalysis and green chemistry.

Evaluation in Novel Catalytic Systems

Functionalized quinolines, including this compound, are utilized in the development and evaluation of new catalytic systems. The quinoline moiety can act as a ligand for transition metals, influencing the catalyst's activity and selectivity. researchgate.net The electronic properties of the quinoline ring, modified by the bromine atom and the carbaldehyde group, can be fine-tuned to optimize catalytic performance in various organic transformations. Researchers often use such substituted quinolines to explore the scope and limitations of novel catalysts in C-H activation and cross-coupling reactions. researchgate.net

Development of Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. nih.gov The use of versatile intermediates like this compound can contribute to greener synthetic routes by enabling more efficient and atom-economical transformations. researchgate.netmdpi.com For example, developing catalytic reactions that utilize this intermediate can reduce the need for stoichiometric reagents and minimize waste generation. researchgate.net Furthermore, exploring reactions in greener solvents or under milder conditions with this substrate can lead to more sustainable chemical manufacturing processes. mdpi.com

Role in the Synthesis of Specific Compound Classes

This compound is instrumental in the synthesis of several specific classes of compounds, owing to its versatile reactivity.

| Starting Material | Reagent(s) | Product Class | Reference |

| This compound | Phenylhydrazine (B124118) | Pyrazolo[4,3-c]quinolines | researchgate.net |

| 8-Hydroxyquinaldine | Selenium dioxide | 8-Hydroxyquinoline-2-carbaldehyde | nih.gov |

| 8-Hydroxyquinoline-2-carbaldehyde | Hydrogen peroxide, formic acid | 8-Hydroxyquinoline-2-carboxylic acid | nih.gov |

| 8-Hydroxyquinoline (B1678124) | Ethyl 2-chloroacetate | Ester derivatives | mdpi.com |

One notable application is in the synthesis of pyrazolo[4,3-c]quinolines . The reaction of a related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, with phenylhydrazine proceeds via condensation to form the pyrazole (B372694) ring fused to the quinoline core. researchgate.net This highlights the utility of the carbaldehyde group in constructing such fused heterocyclic systems.

Furthermore, derivatives of this compound are key in synthesizing other important compound classes. For example, the related 8-hydroxyquinoline-2-carbaldehyde, which can be synthesized from 8-hydroxyquinaldine, is a precursor to 8-hydroxyquinoline-2-carboxylic acid . nih.gov This carboxylic acid can then be coupled with other molecules to create a variety of functional compounds. nih.gov Additionally, the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate is a step towards the synthesis of various ester derivatives , which can be further modified to produce complex heterocyclic structures. mdpi.com

Intermediate for 4-Acrylamido-Quinoline Derivatives

Acrylamide moieties are important functional groups in medicinal chemistry, often acting as covalent binders to protein targets. While specific research utilizing the 8-bromo isomer is not widely documented, the closely related 6-bromoquinoline-4-carbaldehyde (B1602918) has been used as a key intermediate in the synthesis of novel 4-acrylamido-quinoline derivatives. These derivatives have been investigated as potent inhibitors of phosphoinositide 3-kinase (PI3K) and mTOR, which are important targets in cancer therapy. The synthesis typically involves a Wittig or Horner-Wadsworth-Emmons reaction with the aldehyde to form an acrylic acid intermediate, which is then coupled with an amine.

Synthon for Pyrazoloquinoline Development (related compounds)

Pyrazoloquinolines are fused heterocyclic systems that exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer properties. nih.govnih.govresearchgate.net The synthesis of these scaffolds can be achieved through various cyclization strategies. Halo-substituted quinoline carbaldehydes are valuable synthons in this context. For instance, a 4-chloroquinoline-3-carbaldehyde (B1363059) can react with hydrazine (B178648) derivatives to construct the fused pyrazole ring. researchgate.net By analogy, this compound could potentially be used to synthesize novel pyrazolo[4,3-c]quinoline derivatives, offering a route to new classes of bioactive compounds.

Research on Biological and Pharmacological Applications of Derivatives

Exploration of Pharmacological Activities of Quinoline (B57606) Derivatives

The inherent versatility of the quinoline ring system has spurred comprehensive research into its pharmacological potential. researchgate.net By modifying the core structure of 8-Bromoquinoline-4-carbaldehyde, scientists have been able to develop a variety of derivatives with promising activities against several diseases.

Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous development of new anti-malarial agents. nih.gov Quinoline-based compounds have historically been a vital part of the anti-malarial arsenal. researchgate.net Research into derivatives of quinoline-4-carbaldehyde (B127539) has yielded compounds with significant anti-malarial properties. nih.gov For instance, a series of novel dihydropyrimidines and other heterocyclic systems synthesized from quinoline-4-carbaldehyde demonstrated moderate to high in vitro activity against P. falciparum, with some compounds showing excellent potency. nih.gov The anti-malarial activity is often measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. nih.gov

In the realm of anti-bacterial research, derivatives of 8-hydroxyquinoline (B1678124), a related class of compounds, have shown efficacy against both Gram-negative and Gram-positive bacteria. nih.govd-nb.info Studies have identified compounds that inhibit the type III secretion system in pathogenic bacteria like Yersinia pseudotuberculosis and are also active against the intracellular pathogen Chlamydia trachomatis. nih.gov Furthermore, new 8-hydroxyquinoline derivatives have demonstrated synergistic activity with existing antibiotics against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Anti-malarial Activity of Selected Quinoline Derivatives

| Compound Type | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| Dihydropyrimidine Derivatives | Plasmodium falciparum | 0.014–5.87 µg/mL | nih.gov |

| Quinoline-4-carboxamides | Plasmodium falciparum | Starting at 120 nM | nih.gov |

This table is for illustrative purposes and represents a selection of findings from the cited research.

Quinoline derivatives are also recognized for their significant anti-inflammatory properties, targeting various pharmacological pathways. researchgate.netnih.gov Research has shown that these compounds can inhibit key inflammatory mediators. For example, certain quinoline derivatives have been found to significantly inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated mouse macrophages. researchgate.net The anti-inflammatory effects of some quinoline compounds are attributed to their ability to reduce nitric oxide generation and nuclear factor-kappa B (NF-ĸB) DNA binding. nih.gov

While direct research on the anti-platelet activity of this compound derivatives is less documented in the provided context, studies on other quinoline alkaloids have reported anti-platelet aggregation activity, suggesting a potential area for future investigation. researchgate.net

Development of Compounds with Specific Biological Targets

The strategic design of derivatives allows for the development of compounds that can interact with specific biological targets, a key approach in modern drug discovery.

The phosphatidylinositide-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is often implicated in cancer. nih.govnih.gov Consequently, the development of dual PI3K/mTOR inhibitors is a promising strategy in oncology. Researchers have successfully designed and synthesized novel quinoline analogues that act as dual inhibitors of PI3Kδ and mTOR. nih.gov Certain compounds from these studies have demonstrated potent anti-tumor activity in cell lines and have shown selectivity for the PI3Kδ isoform, which is a key target in certain types of cancer. nih.gov

Table 2: Activity of Quinoline-based PI3K/mTOR Inhibitors

| Compound | Target | IC50 | Cell Line (Antiproliferative IC50) | Reference |

|---|---|---|---|---|

| Compound 5h | PI3Kδ | 0.042 µM | Ramos | nih.gov |

| mTOR | 0.059 µM | (0.26 µM) | nih.gov | |

| Compound 5e | PI3Kδ | 0.056 µM | Ramos | nih.gov |

| mTOR | 0.073 µM | (0.34 µM) | nih.gov |

This table presents a selection of data from the cited research to illustrate the potency of these inhibitors.

Beyond PI3K/mTOR, quinoline derivatives have been investigated for their interaction with a variety of other biological targets. For example, derivatives of 8-hydroxyquinoline have been studied as potential anticancer agents that can disrupt the mitochondrial membrane potential and reduce intracellular glutathione (B108866) levels in cancer cells. researchgate.net These compounds can also function as metal chelators, which is a mechanism linked to their biological activity. nih.govrroij.com The ability to fine-tune the substitution pattern on the quinoline scaffold allows for the development of compounds with enhanced activity and selectivity for specific biological targets, including those relevant to multidrug-resistant cancer. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For quinoline derivatives, SAR studies have been instrumental in optimizing their therapeutic properties. nih.govnih.gov

For anti-malarial 4-aminoquinolines, SAR studies have highlighted several key structural features:

The quinoline ring itself is essential for activity. youtube.com

A chlorine atom at the C7 position generally enhances activity. youtube.com

Substitutions at the C8 position can abolish activity. youtube.com

In the context of anti-inflammatory agents, the nature and position of substituents on the quinoline ring determine the pharmacological activity and target specificity. nih.gov For instance, a carboxamide moiety can confer antagonism of the TRPV1 receptor, while a carboxylic acid can lead to COX inhibition. nih.gov

For anticancer applications, SAR studies of 8-hydroxyquinoline-derived Mannich bases have shown that metal chelation is a necessary but not solely sufficient feature for activity against multidrug-resistant cells. nih.gov The type and position of substituents on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds. nih.gov For example, in some series of antitumor quinolines, an aniline (B41778) group at C-4 and alkoxy groups at C-7 were found to be important for optimal activity. nih.gov

These SAR insights are invaluable for the rational design of new, more effective, and selective therapeutic agents based on the this compound scaffold.

Limited Research Hinders Comprehensive Analysis of this compound Derivatives

The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Modifications to the quinoline ring system, including the introduction of various substituents, are a common strategy in drug discovery to modulate biological activity, selectivity, and pharmacokinetic properties. Halogen atoms, such as bromine, and reactive functional groups, like the carbaldehyde, are often incorporated into molecular scaffolds to serve as handles for further chemical derivatization or to influence the compound's interaction with biological targets.

However, without dedicated studies on the derivatives of this compound, any discussion on their specific biological activity, structure-activity relationships (SAR), or potential as lead compounds for optimization would be purely speculative. The scientific community has extensively explored other quinoline derivatives, such as those based on the 8-hydroxyquinoline and quinoline-4-carboxylic acid cores. For instance, research has delved into the structural determinants for the biological activity of 8-hydroxyquinoline derivatives and the optimization of various quinoline-based compounds as potent therapeutic agents. Unfortunately, this body of research does not extend to the specific derivatives of this compound as a central theme.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. For 8-Bromoquinoline-4-carbaldehyde, the ¹H NMR spectrum provides characteristic signals for the aldehyde proton and the protons on the quinoline (B57606) ring system.

In a study detailing the synthesis of a derivative, the ¹H NMR spectrum of the precursor, this compound, was recorded in deuterated chloroform (B151607) (CDCl₃). The observed chemical shifts (δ) and coupling constants (J) provide a unique fingerprint of the molecule's proton framework. chemicalbook.com The aldehyde proton appears as a singlet at a downfield chemical shift, a characteristic feature for such functional groups. The aromatic protons of the quinoline core exhibit complex splitting patterns due to spin-spin coupling between adjacent protons. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound chemicalbook.com

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 10.52 | s (singlet) | - | 1H, -CHO |

| 9.34 | d (doublet) | 4.2 | 1H, quinoline ring proton |

| 9.05 | dd (doublet of doublets) | 8.5, 1.2 | 1H, quinoline ring proton |

| 8.18 | dd (doublet of doublets) | 7.5, 1.3 | 1H, quinoline ring proton |

| 7.88 | d (doublet) | 4.2 | 1H, quinoline ring proton |

| 7.60 | dd (doublet of doublets) | 8.5, 7.5 | 1H, quinoline ring proton |

Solvent: CDCl₃, Frequency: 300 MHz

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal in the ¹³C NMR spectrum, including the characteristic signal for the carbonyl carbon of the aldehyde group, which typically appears significantly downfield.

As of the current literature search, specific experimental ¹³C NMR data for this compound has not been reported in available scientific documents.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can also be used to assess its purity and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules. In the analysis of this compound, ESI-MS is used to confirm the mass of the molecule. The compound is typically observed as a protonated molecule, [M+H]⁺.

In a patent describing its use in synthesis, this compound was characterized by mass spectrometry, showing a signal corresponding to the protonated molecule. chemicalbook.com This confirms that the synthesized compound has the expected molecular weight.

Table 2: ESI-MS Data for this compound chemicalbook.com

| Ion | Calculated Mass-to-Charge Ratio (m/z) | Observed Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | ~235.97 | 236.16 |

M represents the molecular formula C₁₀H₆BrNO

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. This is a definitive method for confirming the identity of a newly synthesized molecule.

Specific experimental HRMS data for this compound is not available in the currently reviewed scientific literature.

Chromatographic Techniques for Separation and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. googleapis.com For synthetic compounds like this compound, chromatographic methods are essential for isolating the desired product from reaction byproducts and unreacted starting materials, thereby ensuring high purity.

Column chromatography is a commonly mentioned method for the purification of compounds derived from this compound. researchgate.netnih.gov This technique separates substances based on their differential adsorption onto a solid stationary phase, such as silica (B1680970) gel, while a liquid mobile phase moves through the column. googleapis.com The choice of solvents for the mobile phase is optimized to achieve effective separation. Other chromatographic methods, such as thin-layer chromatography (TLC), are often used to monitor the progress of a reaction and the purity of the fractions collected from column chromatography. googleapis.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography serves as an indispensable tool for the real-time monitoring of chemical reactions that produce or consume this compound. This simple and rapid technique allows chemists to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot on the TLC plate. youtube.comyoutube.com

In a typical application, small aliquots are taken from the reaction mixture at various time intervals and spotted on a TLC plate, alongside the starting materials as a reference. youtube.com The plate is then developed in a suitable solvent system. For instance, in the synthesis of quinoline derivatives, a mobile phase of chloroform and methanol (B129727) (9.5:0.5, v/v) has been utilized. acs.org The visualization of the separated spots under UV light is a common non-destructive method, particularly effective for aromatic compounds like quinolines which absorb UV radiation. libretexts.org The relative positions of the spots, indicated by their retention factor (Rf) values, provide a clear picture of the reaction's progression. youtube.com The completion of the reaction is typically signified by the complete consumption of the starting material, as observed by the disappearance of its corresponding spot on the TLC plate. youtube.com

For more quantitative analysis, techniques such as multivariate image analysis-thin layer chromatography (MIA-TLC) can be employed. This method converts the visual information from the chromatogram into quantitative data, allowing for the calculation of reaction conversion percentages and even the estimation of reaction rate constants. rsc.org

Table 1: TLC Parameters for Monitoring Reactions Involving Quinoline Derivatives

| Parameter | Description | Source |

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum sheets | acs.org |

| Mobile Phase | Chloroform:Methanol (9.5:0.5, v/v) | acs.org |

| Visualization | UV lamp | acs.orglibretexts.org |

Column Chromatography for Product Isolation

Following the completion of a reaction, column chromatography is the primary method used to isolate and purify this compound from the crude reaction mixture. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while being eluted with a mobile phase. orgsyn.org

The selection of an appropriate eluent system is critical for achieving good separation. The polarity of the solvent mixture is often gradually increased (gradient elution) to effectively separate the target compound from impurities. For the purification of bromoquinoline derivatives, various solvent systems have been reported. For example, a mixture of dichloromethane (B109758) and methanol has been used as an eluent to purify 4-bromoquinoline. chemicalbook.com In other instances, mixtures of ethyl acetate (B1210297) and hexane (B92381) are employed. researchgate.net For certain bromo-substituted quinolines, elution with dichloromethane/diethyl ether has also proven effective. orgsyn.org

The process involves packing a glass column with silica gel and then carefully loading the crude product onto the top of the column. orgsyn.org The eluent is then passed through the column, and fractions are collected sequentially. The purity of these fractions is typically monitored by TLC to identify those containing the desired product. The fractions containing the pure this compound are then combined, and the solvent is removed, often under reduced pressure, to yield the purified solid compound. researchgate.net

Table 2: Column Chromatography Parameters for the Purification of Bromoquinoline Derivatives

| Parameter | Description | Source |

| Stationary Phase | Silica gel (e.g., Merck 60, 70-230 mesh) | researchgate.netrsc.org |

| Mobile Phase (Eluent) | Dichloromethane/Methanol | chemicalbook.com |

| Ethyl acetate/Hexane | researchgate.net | |

| Dichloromethane/Diethyl ether | orgsyn.org | |

| Fraction Analysis | Thin Layer Chromatography (TLC) |

Computational Chemistry and Mechanistic Insights

Molecular Modeling and Docking Studies of Derivatives

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a specific target, typically a protein receptor. These studies are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Docking studies on quinoline (B57606) derivatives have been performed to explore their binding modes with various biological targets. For instance, derivatives of the related 2-chloroquinoline-3-carbaldehyde (B1585622) have been docked against GlcN-6-P synthase, a known target for antimicrobial agents. researchgate.net This analysis helps to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

In studies of other quinoline derivatives as potential HIV non-nucleoside reverse transcriptase (NNRTI) inhibitors, molecular docking revealed hydrogen bond interactions with critical amino acid residues like Lys101 and Tyr188, as well as π-interactions with aromatic residues within the allosteric site of the enzyme. nih.govnih.gov Similar interactions, primarily hydrophobic, were observed in the substrate-binding pocket for 8-hydroxy-2-quinoline carbaldehyde derivatives targeting the M1 aminopeptidase (B13392206) of Leishmania donovani. nih.gov These analyses are vital for rationalizing the biological activity of the compounds and for designing new derivatives with improved binding. researchgate.net

| Derivative Class | Protein Target | Key Interacting Residues | Interaction Types | Source |

|---|---|---|---|---|

| Quinoline-based NNRTIs | HIV Reverse Transcriptase (PDB: 4I2P, 3MEC) | Lys101, Tyr188, Trp229 | Hydrogen Bonds, Hydrophobic Interactions | nih.govnih.gov |

| 2-Chloroquinoline-3-carbaldehyde derivatives | GlcN-6-P synthase (PDB: 1XFF) | Not specified | Not specified | researchgate.net |

| 8-Hydroxy-2-quinoline carbaldehyde derivatives | Leishmania donovani M1 aminopeptidase | Not specified | Hydrophobic Contacts | nih.gov |

| Pyrazol-1-yl quinoline derivatives | S. aureus protein (PDB: 1QFE) | Not specified | Not specified | amazonaws.com |

A crucial part of docking studies is predicting the binding affinity, often expressed as a docking score or free energy of binding (ΔG), which estimates the strength of the ligand-protein interaction. For a series of pyrimidine-containing quinoline derivatives designed as HIV-RT inhibitors, docking scores ranged from -9.96 to -10.67, which were superior to the standard drugs rilpivirine (B1684574) and elvitegravir (B1684570) in the same model. nih.gov The docking score helps in ranking potential drug candidates, with more negative values indicating a higher predicted affinity. amazonaws.com

Conformational analysis, which examines the spatial arrangement of atoms in a molecule, is also integral. The molecule must adopt a specific conformation to fit into the binding site of the protein. Molecular dynamics (MD) simulations can further refine these predictions, showing how the ligand and protein move and interact over time, providing a more dynamic picture of the binding event and the stability of the complex. nih.gov

| Compound/Derivative Series | Protein Target | Best Docking Score | Standard/Reference | Source |

|---|---|---|---|---|

| Quinoline-pyrimidine derivatives | HIV Reverse Transcriptase | -10.67 | Rilpivirine, Elvitegravir | nih.gov |

| Quinoline-3-carbaldehyde derivatives | GlcN-6-P synthase | -10.02 (Compound VIIIg) | Not specified | researchgate.net |

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide | HIV Reverse Transcriptase | Not specified | Delavirdine | nih.gov |

Theoretical Investigations of Reactivity and Reaction Mechanisms

Theoretical chemistry offers a window into the electronic structure of molecules, explaining their reactivity and the pathways they take during chemical reactions.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules. nih.govresearchgate.net These methods can calculate electron distribution, molecular orbital energies (like HOMO and LUMO), and electrostatic potentials. mdpi.com For a molecule like 8-Bromoquinoline-4-carbaldehyde, such calculations can explain the selectivity of chemical reactions. For example, theoretical studies can rationalize why electrophilic aromatic substitution, such as bromination, occurs preferentially at specific positions on the quinoline ring. The distribution of electrostatic potential on the molecule's surface can indicate sites susceptible to nucleophilic or electrophilic attack, guiding synthetic strategies. mdpi.com DFT analysis has also been employed to assess the binding affinity of quinoline derivatives in drug-design studies. nih.gov

Every chemical reaction proceeds through a high-energy state known as the transition state. Modeling this state is key to understanding the reaction's kinetics and mechanism. Using quantum chemical methods, researchers can calculate the structure and energy of transition states for reactions involving this compound, such as the Vilsmeier-Haack reaction used to introduce the aldehyde group. By mapping the entire energy profile of a reaction, from reactants through the transition state to products, researchers can predict reaction rates and understand why certain pathways are favored over others. This level of insight is critical for optimizing reaction conditions to improve yield and selectivity in the synthesis of complex derivatives.

In Silico Prediction of Structure-Activity Relationships

In silico methods for predicting structure-activity relationships (SAR) are essential for modern drug discovery. Quantitative Structure-Activity Relationship (QSAR) is a computational approach that correlates variations in the physicochemical properties of a group of compounds with their biological activities. nih.gov

For derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each analog. These descriptors can be physicochemical (e.g., logP, molecular weight) or structural (e.g., topological indices). nih.gov A mathematical model is then built to link these descriptors to a measured biological activity, such as inhibitory concentration (IC₅₀). A successful QSAR model can then be used to predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. nih.gov This approach saves significant time and resources compared to traditional experimental screening. nih.gov Furthermore, computational tools can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), helping to identify candidates with good drug-like properties early in the design process. amazonaws.com

ADME/Tox Property Predictions

In silico ADME/Tox predictions are essential for filtering out compounds with undesirable pharmacokinetic or toxicity profiles early in the drug discovery process, saving time and resources. These predictions are based on the chemical structure of the molecule and are calculated using various computational models. For this compound, we can anticipate a range of properties based on the general characteristics of quinoline derivatives and the specific influence of the bromo and carbaldehyde substituents.

Key Predicted ADME/Tox Properties of this compound and Related Compounds:

| Property | Predicted Outcome for this compound (Hypothetical) | Rationale based on Quinoline Derivatives |

| Absorption | ||

| Oral Bioavailability | Moderate to Good | Quinoline scaffolds are often found in orally administered drugs. |

| Intestinal Absorption | High | The relatively small size and moderate lipophilicity suggest good passive diffusion across the gut wall. |

| Caco-2 Permeability | Moderate to High | Compounds with similar structures often exhibit good permeability in this in vitro model of the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely to be a non-penetrant | The presence of polar groups and the overall structure may limit penetration into the central nervous system. |

| Plasma Protein Binding | High | Aromatic and heterocyclic structures tend to exhibit high affinity for plasma proteins like albumin. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes (e.g., CYP2D6, CYP3A4) | The quinoline ring is a known substrate and inhibitor for various CYP enzymes. |

| Excretion | ||

| Renal Excretion | Minor | Primarily cleared through metabolism. |

| Toxicity | ||

| Ames Mutagenicity | Potential for mutagenicity | Aromatic aldehydes and bromo-aromatic compounds can sometimes show mutagenic potential in the Ames test. |

| Hepatotoxicity | Possible concern | Quinoline-based drugs have been associated with hepatotoxicity, warranting careful evaluation. |